N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
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Overview
Description
N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a compound with multifaceted applications in fields such as medicinal chemistry, pharmaceutical development, and material science. Its complex structure suggests diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves multiple steps, typically beginning with the preparation of the piperidine scaffold. Starting from commercially available reagents:
The cyclopentyloxy group is introduced to the pyridine ring via nucleophilic substitution.
Subsequent functional group interconversions are performed under controlled conditions, such as heating and the use of suitable solvents.
The final step usually involves coupling the pyridine derivative with the piperidine-carboxamide moiety via amide bond formation, possibly using coupling agents like EDCI/HOBt in a suitable solvent like DMF.
Industrial Production Methods: Industrial production would scale these steps, optimizing reaction times and conditions, utilizing continuous flow reactors and other technologies to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide undergoes a range of chemical reactions:
Oxidation: It can be oxidized under specific conditions using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions might be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution can occur on the pyridine ring or the piperidine scaffold, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products:
Oxidation: The oxidized products might include alcohols or ketones, depending on the site of reaction.
Reduction: Reduced products could be amines or other hydrogenated derivatives.
Substitution: Substituted products vary widely based on the specific reagents used.
Scientific Research Applications
N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is used extensively in:
Chemistry: As an intermediate in the synthesis of other complex organic molecules.
Biology: In studies as a ligand in receptor binding assays.
Medicine: Potential therapeutic agent in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the creation of advanced materials, polymers, and coatings due to its unique structural properties.
Mechanism of Action
Mechanism: The compound interacts with molecular targets via its functional groups, forming hydrogen bonds, van der Waals interactions, and sometimes covalent bonds, depending on its chemical environment.
Molecular Targets: Targets may include specific enzymes, receptors, or other macromolecules.
Pathways: It could modulate pathways involved in signal transduction, cellular metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds: Compounds structurally related include:
N-{[2-(methoxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
N-{[2-(ethoxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
Uniqueness: Compared to its analogs, N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide may offer enhanced stability, binding affinity, or other beneficial pharmacokinetic properties.
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Properties
IUPAC Name |
N-[(2-cyclopentyloxypyridin-4-yl)methyl]-1-prop-2-ynylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-2-12-23-13-6-5-9-18(23)20(24)22-15-16-10-11-21-19(14-16)25-17-7-3-4-8-17/h1,10-11,14,17-18H,3-9,12-13,15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKKSEPZZLNXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NCC2=CC(=NC=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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